molecular formula C14H7BrN2O4 B5780199 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one

2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one

Cat. No. B5780199
M. Wt: 347.12 g/mol
InChI Key: IWJFFNXXIUHXOR-UHFFFAOYSA-N
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Description

2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one, also known as BON, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. BON is a heterocyclic organic compound that belongs to the benzoxazine family. This compound is of interest due to its potential applications in the field of medicinal chemistry, as well as its ability to act as a fluorescent probe for biological imaging.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one is not fully understood. However, it is believed that 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one induces apoptosis in cancer cells by activating the caspase pathway. 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has also been found to inhibit the activity of topoisomerase I by binding to the enzyme's active site.
Biochemical and Physiological Effects:
2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of topoisomerase I, and act as a fluorescent probe for biological imaging. 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has also been found to exhibit antimicrobial activity against a range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one is also soluble in a range of solvents, making it easy to work with in the lab. However, 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has some limitations. It is a relatively new compound, and its properties are not fully understood. Further research is needed to fully understand the potential applications of 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one.

Future Directions

There are several future directions for research on 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one. One potential direction is to explore the use of 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one as a fluorescent probe for biological imaging. Another direction is to investigate the potential of 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one as a lead compound for the development of anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one and its potential applications in the field of medicinal chemistry.

Synthesis Methods

2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one can be synthesized by using a variety of methods. One of the most commonly used methods involves the reaction of 4-bromo-3-nitrophenol with phosgene in the presence of a base. Another method involves the reaction of 4-bromo-3-nitroaniline with phosgene in the presence of a base. Both methods produce a yellow crystalline solid that is purified by recrystallization.

Scientific Research Applications

2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has also been found to inhibit the activity of topoisomerase I, an enzyme that is involved in DNA replication and transcription. This makes 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

2-(4-bromo-3-nitrophenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrN2O4/c15-10-6-5-8(7-12(10)17(19)20)13-16-11-4-2-1-3-9(11)14(18)21-13/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJFFNXXIUHXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC(=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-3-nitrophenyl)-3,1-benzoxazin-4-one

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